molecular formula C10H12O2 B11918677 1,2,3,4-Tetrahydronaphthalene-1,8-diol

1,2,3,4-Tetrahydronaphthalene-1,8-diol

Cat. No.: B11918677
M. Wt: 164.20 g/mol
InChI Key: QVJBDLAPPUAWKW-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-1,8-diol is a chemical compound that belongs to the class of organic compounds known as naphthalenes. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and eighth carbon atoms of the tetrahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydronaphthalene-1,8-diol can be synthesized through various methods. One common approach involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by hydroxylation at the 1 and 8 positions. The hydrogenation process typically employs nickel catalysts under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation reactors. The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of suitable catalysts .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydronaphthalene-1,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-1,8-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,8-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can act as a hydrogen donor or acceptor, influencing redox reactions and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydronaphthalene-1,8-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1,8-diol

InChI

InChI=1S/C10H12O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,11-12H,2,4,6H2

InChI Key

QVJBDLAPPUAWKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2O)O

Origin of Product

United States

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